1,3-Dibromo-2,4-dimethoxybenzene

Vue d'ensemble

Description

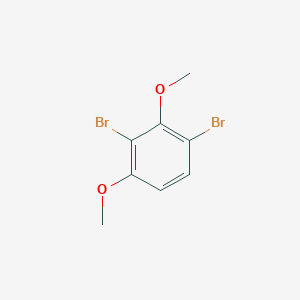

1,3-Dibromo-2,4-dimethoxybenzene: is an organic compound with the molecular formula C8H8Br2O2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and two methoxy groups are substituted at the 2 and 4 positions. This compound is a solid at room temperature and is primarily used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general method involves the bromination of 2,4-dimethoxyaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atoms at the desired positions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of bromine and a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Dibromo-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using suitable reducing agents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include the corresponding dehalogenated benzene derivatives.

Applications De Recherche Scientifique

Chemistry: 1,3-Dibromo-2,4-dimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its reactivity makes it suitable for creating materials with specific properties.

Mécanisme D'action

The mechanism of action of 1,3-dibromo-2,4-dimethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The methoxy groups, being electron-donating, activate the ring towards electrophilic attack, facilitating various substitution reactions .

Comparaison Avec Des Composés Similaires

- 1,2-Dibromo-4,5-dimethoxybenzene

- 1,4-Dibromo-2,5-dimethoxybenzene

- 2-Bromo-1,4-dimethoxybenzene

Comparison: 1,3-Dibromo-2,4-dimethoxybenzene is unique due to the specific positions of the bromine and methoxy groups, which influence its reactivity and the types of reactions it can undergo. Compared to its isomers, the 1,3-dibromo substitution pattern provides different electronic and steric effects, making it suitable for specific synthetic applications .

Activité Biologique

1,3-Dibromo-2,4-dimethoxybenzene is a brominated derivative of dimethoxybenzene that has garnered attention for its potential biological activities. This compound exhibits various biochemical properties, particularly in the context of enzyme inhibition and antioxidant activity. The following sections will explore its mechanisms of action, cellular effects, and relevant research findings.

This compound primarily operates through electrophilic aromatic substitution . This process involves the interaction of the compound with specific biomolecules, leading to changes in enzyme activity and gene expression.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling and glucose homeostasis. By binding to the active site of PTP1B, it prevents the dephosphorylation of its substrates, thus enhancing insulin signaling pathways.

- Antioxidant Activity : It also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This effect has been observed in keratinocytes where the compound reduces oxidative stress induced by hydrogen peroxide (H2O2).

The biochemical properties of this compound are significant for its biological activity:

| Property | Value/Description |

|---|---|

| Molecular Formula | C8H8Br2O2 |

| Molecular Weight | 295.96 g/mol |

| Lipophilicity (iLOGP) | Estimated to be 27 |

| Toxicity | Harmful if swallowed; causes skin irritation |

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Oxidative Stress Response : In keratinocytes, it enhances the expression of antioxidant enzymes such as TrxR1 and HO-1, providing protection against oxidative damage.

- Cell Viability : In studies involving human prostate cancer cell lines (PC-3 and DU-145), treatment with this compound resulted in altered cell viability and proliferation rates .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Inhibition of PTP1B : A study demonstrated that this compound effectively inhibits PTP1B activity in vitro, suggesting potential applications in diabetes management through enhanced insulin signaling.

- Antioxidant Properties : Another investigation highlighted its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests a protective role against diseases associated with oxidative damage.

- Cancer Cell Studies : Research involving prostate cancer cell lines indicated that treatment with this compound led to reduced cell proliferation and increased apoptosis rates compared to untreated controls .

Propriétés

IUPAC Name |

1,3-dibromo-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFUWYMMUGVSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469964 | |

| Record name | Benzene, 1,3-dibromo-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185342-88-5 | |

| Record name | Benzene, 1,3-dibromo-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.